Cas no 357-09-5 (Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-)
357-09-5 structure
Product Name:Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
CAS No:357-09-5
MF:C19H25FO3
MW:320.398409605026
CID:312937
PubChem ID:23616821
Update Time:2025-04-19
Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- Chemical and Physical Properties
Names and Identifiers
-
- Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
- 9α-Fluor-11β-hydroxy-androsten-(4)-dion-(3,17)
- 9-fluoro-11-beta-hydroxy-androst-4-ene-3,17-dione
- (11.BETA.)-9-FLUORO-11-HYDROXYANDROST-4-ENE-3,17-DIONE
- SCHEMBL11809055
- LAF2GVY03O
- UNII-LAF2GVY03O
- 9-fluoro-11beta-hydroxyandrost-4-ene-3,17-dione
- 357-09-5
- ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-beta-HYDROXY-
- ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11.BETA.-HYDROXY-
- 9alpha-fluoro-11beta-hydroxy-4-androstene-3,17 -dione
- SHJZUHWENQCCJH-YQAXKJAASA-N
- ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-HYDROXY-, (11.BETA.)-
- U 5438
- Androst-4-ene-3,17-dione, 9-fluoro-11-hydroxy-, (11-beta)-
- 9-alpha-Fluoro-11-beta-hydroxy-4-androstene-3,17-dione
- BRN 3159067
- Fluorohydroxyandrostenedione
- Q27282890
- 4-08-00-02161 (Beilstein Handbook Reference)
- 9alpha-Fluoro-11beta-hydroxy-4-androstene-3,17-dione
- U-5438
- (8S,9R,10S,11S,13S)-9-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
-
- Inchi: 1S/C19H25FO3/c1-17-10-16(23)19(20)14(13(17)5-6-15(17)22)4-3-11-9-12(21)7-8-18(11,19)2/h9,13-14,16,23H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19-/m0/s1
- InChI Key: SHJZUHWENQCCJH-YQAXKJAASA-N
- SMILES: F[C@]12[C@H](C[C@]3(C)C(CC[C@H]3[C@@H]1CCC1=CC(CC[C@]21C)=O)=O)O
Computed Properties
- Exact Mass: 320.17885
- Monoisotopic Mass: 320.17877282g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.0811 (estimate)
- PSA: 54.37
Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
357-09-5 (Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent